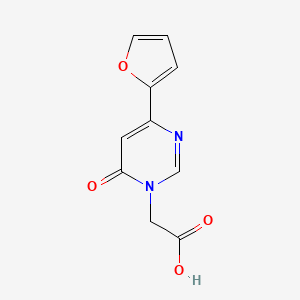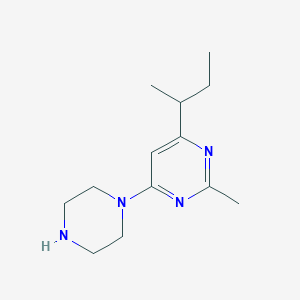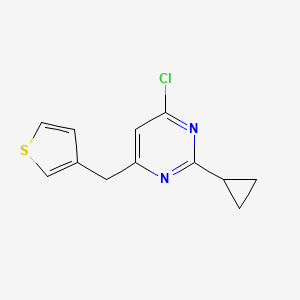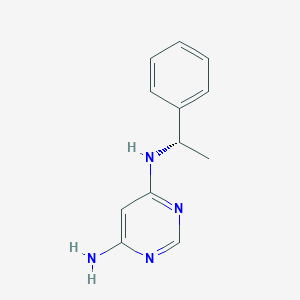
4-Chlor-6-(4-(2-Methoxyethyl)piperazin-1-yl)pyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved N-alkylation of 4- (4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate .Molecular Structure Analysis
The empirical formula of a similar compound, 1- (2-Pyrimidyl)piperazine, is C8H12N4. Its molecular weight is 164.21 .Chemical Reactions Analysis
In the synthesis of related compounds, a stirred solution of the precursor and K2CO3 in CHCl3 was treated with propargyl bromide at room temperature and heated to reflux for 5 hours under an N2 atmosphere .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 1- (2-Pyrimidyl)piperazine, include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Antagonist des α2-Adrenozeptors
Diese Verbindung wirkt als Antagonist des α2-Adrenozeptors, der eine wichtige Rolle bei der Modulation der Neurotransmission und der Regulation verschiedener physiologischer Prozesse spielt . Diese antagonistische Wirkung kann für therapeutische Anwendungen bei Erkrankungen genutzt werden, bei denen die Hemmung von α2-Adrenozeptoren von Vorteil sein kann, wie z. B. bei der Behandlung von Bluthochdruck oder bestimmten Arten von Schmerzen.
Partieller Agonist des 5-HT1A-Rezeptors
Als partieller Agonist des 5-HT1A-Rezeptors hat diese Verbindung potenzielle Anwendungen bei psychiatrischen und neurologischen Erkrankungen . Der 5-HT1A-Rezeptor ist an der Regulation von Stimmung, Angst und Kognition beteiligt, was diese Verbindung zu einem Kandidaten für die Entwicklung neuer anxiolytischer oder antidepressiver Medikamente macht.
Neuroprotektives Mittel
Derivate von Pyrimidinylpiperazin wurden auf ihre neuroprotektiven Eigenschaften untersucht . Diese Verbindung könnte auf ihre Fähigkeit untersucht werden, Nervenzellen vor Schäden oder dem Absterben bei verschiedenen neurologischen Erkrankungen wie Alzheimer-Krankheit, Parkinson-Krankheit oder Schlaganfall zu schützen.
Antitumoraktivität
Pyrimidinylpiperazin-Derivate, einschließlich dieser Verbindung, haben in der wissenschaftlichen Forschung Antitumoraktivität gezeigt . Sie können zur Entwicklung neuer Chemotherapeutika verwendet werden, die auf bestimmte Signalwege zielen, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind.
Antimikrobielle und antifungale Anwendungen
Die Verbindung hat antimikrobielle und antifungale Wirkungen gezeigt, die zur Herstellung neuer Antibiotika oder antifungaler Medikamente genutzt werden können . Dies ist besonders wichtig im Zeitalter zunehmender Antibiotikaresistenz.
Entzündungshemmende Aktivität
Jüngste Studien haben gezeigt, dass Pyrimidinylpiperazin-Derivate entzündungshemmende Wirkungen haben können . Diese Verbindung könnte zur Entwicklung neuer entzündungshemmender Medikamente verwendet werden, die möglicherweise wirksamer sind oder weniger Nebenwirkungen haben als aktuelle Medikamente.
Antivirale und antioxidative Eigenschaften
Die Verbindung wurde auch mit antiviralen und antioxidativen Eigenschaften in Verbindung gebracht . Diese Anwendungen sind entscheidend für die Entwicklung von Behandlungen für Virusinfektionen und zur Bekämpfung von oxidativem Stress, der an vielen chronischen Krankheiten beteiligt ist.
Derivatisierungsreagenz in der analytischen Chemie
In der analytischen Chemie kann diese Verbindung als Derivatisierungsreagenz für Carboxylgruppen an Peptiden während der spektrophotometrischen Analyse dienen . Diese Anwendung ist im Bereich der Proteomik und der Medikamentenentwicklung wertvoll.
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives often interact with their targets through a variety of mechanisms, depending on the specific biological activity they exhibit .
Biochemical Pathways
Pyrimidine derivatives have been shown to impact a variety of biochemical pathways, often related to their antiviral, anticancer, antioxidant, and antimicrobial activities .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, which can result in various molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism . The compound’s interaction with these enzymes can lead to the modulation of signaling pathways, thereby affecting cellular functions.
Cellular Effects
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine on cells are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in tumor cells, thereby exhibiting potential anticancer properties . Additionally, it has been observed to reduce the expression of endoplasmic reticulum chaperones and apoptosis markers in neuronal cells, suggesting its neuroprotective effects .
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in immune response and inflammation . This inhibition can result in reduced production of pro-inflammatory cytokines, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its stability under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it has been observed to exhibit therapeutic effects, such as neuroprotection and anti-inflammation . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-(2-methoxyethyl)piperazin-1-yl)pyrimidine plays a crucial role in its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its function and efficacy in various cellular processes .
Eigenschaften
IUPAC Name |
4-chloro-6-[4-(2-methoxyethyl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4O/c1-17-7-6-15-2-4-16(5-3-15)11-8-10(12)13-9-14-11/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPQWHHNKXPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















